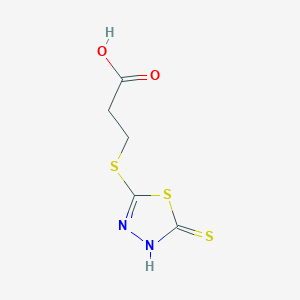

3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid

Description

Properties

IUPAC Name |

3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S3/c8-3(9)1-2-11-5-7-6-4(10)12-5/h1-2H2,(H,6,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIWVACHHXLDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=NNC(=S)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364910 | |

| Record name | 3-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57658-21-6 | |

| Record name | 3-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57658-21-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid. This molecule, featuring a substituted 1,3,4-thiadiazole core, is of significant interest in materials science and pharmaceutical development due to its versatile chemical functionalities. This document details the compound's structural identity, key physicochemical parameters such as acidity (pKa) and solubility, and the analytical methodologies required for their accurate determination. The causality behind experimental choices and the interpretation of data are emphasized to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

Introduction and Molecular Identity

This compound is a trifunctional molecule characterized by a central 1,3,4-thiadiazole ring, a carboxylic acid group, and a thiol (mercaptan) group. The 1,3,4-thiadiazole ring is a well-known heterocyclic scaffold that imparts a range of biological activities and coordination properties to molecules.[1][2] The presence of both a carboxylic acid and a thiol group makes this compound particularly interesting for applications in surface chemistry, nanoparticle functionalization, and as a precursor for more complex pharmaceutical agents.

Understanding the fundamental physicochemical properties of this compound is critical for its effective application. Properties such as solubility dictate formulation strategies, while the acidity constants (pKa) of the functional groups govern the molecule's charge state, reactivity, and interaction with biological targets at physiological pH.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | N/A |

| Molecular Formula | C₅H₆N₂O₂S₃ | [3] |

| Molecular Weight | 238.31 g/mol | N/A |

| CAS Number | 104569-67-7 | N/A |

The structural arrangement of its functional groups—a propanoic acid chain linked via a thioether bond to the C2 position of the thiadiazole ring, which itself bears a mercapto group at the C5 position—is key to its chemical behavior.

Figure 1: Chemical Structure. The diagram shows the thione tautomer, which is often predominant for 2-mercapto-1,3,4-thiadiazoles.

Core Physicochemical Properties

This section details the key physical and chemical properties of the title compound. These parameters are fundamental for predicting its behavior in various systems.

Physical State and Solubility

-

Appearance: Typically a white to off-white solid powder.

-

Solubility: The molecule's solubility is dictated by its polar functional groups (carboxylic acid, thiadiazole nitrogens) and its overall molecular size. It is expected to be sparingly soluble in water and more soluble in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.

Rationale for Solubility Profile: The carboxylic acid group can be deprotonated to a carboxylate in neutral or basic aqueous solutions, which would increase water solubility. Conversely, in acidic solutions, the molecule will be fully protonated and less soluble. The presence of the heterocyclic ring and sulfur atoms also contributes to its polarity.

Acidity and pKa Values

The compound possesses two primary acidic protons: one on the carboxylic acid group and one on the mercapto group, which exists in tautomeric equilibrium with its thione form.

-

Carboxylic Acid pKa (pKa₁): The propanoic acid moiety is expected to have a pKa value typical for short-chain carboxylic acids, generally in the range of 3.5 - 4.5 . This acidity is primarily influenced by the electron-withdrawing effect of the adjacent thioether and thiadiazole ring.

-

Thiol/Thione pKa (pKa₂): The mercapto group on the 1,3,4-thiadiazole ring is also acidic. For similar 5-mercapto-1,3,4-thiadiazole structures, this pKa is typically in the range of 6.5 - 7.5 . This value is crucial as it determines the protonation state of the heterocyclic portion of the molecule around physiological pH.

The speciation of the molecule at a given pH is critical. At pH below pKa₁, the molecule is neutral. Between pKa₁ and pKa₂, it exists as a monoanion (deprotonated carboxylate). Above pKa₂, it will be a dianion.

Analytical Methodologies and Experimental Protocols

To ensure scientific integrity, the properties described must be verifiable through robust experimental protocols. This section outlines standard methodologies for determining key physicochemical parameters.

Protocol: Determination of Solubility (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the desired solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.[4]

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: To confirm equilibrium, the process can be repeated with a longer agitation time (e.g., an additional 24 hours) to ensure the measured concentration does not significantly change.[4]

Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[6][7]

Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the acidic and conjugate base forms of a functional group are present in equal concentrations, corresponding to the midpoint of the buffer region on the titration curve.[7][8]

Figure 2: Workflow for pKa Determination. This diagram outlines the key stages of a potentiometric titration experiment.

Step-by-Step Protocol:

-

System Setup: Calibrate a potentiometer using standard buffers of at least three different pH values (e.g., 4.0, 7.0, 10.0).[7]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1-5 mM).[7] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is added.[7]

-

Initial Acidification: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved CO₂. Add a strong acid (e.g., 0.1 M HCl) to lower the initial pH to ~2, ensuring all acidic groups are fully protonated.

-

Titration: Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) using an autoburette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue until the pH reaches ~12.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values can be determined by finding the pH at the half-equivalence points. More accurately, the equivalence points are identified as the peaks in the first derivative of the titration curve (ΔpH/ΔV), and the pKa values correspond to the pH at the half-volume of each equivalence point.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the chemical structure and purity of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the two methylene groups (-CH₂-CH₂-) of the propanoic acid chain, likely as two triplets. The acidic protons (-COOH and -SH) may appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with deuterium in solvents like D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would show five distinct signals corresponding to the carbonyl carbon, the two methylene carbons, and the two unique carbons of the thiadiazole ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would provide key information about the functional groups. Expected characteristic peaks include a broad absorption for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=N and N-N stretches from the thiadiazole ring, and potentially a weak S-H stretch (~2550-2600 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (238.31 Da). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

While specific spectra for this compound were not found in the initial search, spectral data for similar 1,3,4-thiadiazole structures are available and support these expected characteristics.[9][10][11]

Applications and Relevance

The physicochemical properties outlined in this guide are directly relevant to the compound's potential applications:

-

Drug Development: Solubility and pKa are critical parameters in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). The compound's ability to exist in different charge states at physiological pH will govern its interaction with protein targets and cell membranes.

-

Materials Science: The thiol and carboxylic acid groups make this molecule an excellent ligand for functionalizing metal surfaces and nanoparticles (e.g., gold, silver). The thiol group forms strong coordinate bonds with such surfaces, while the carboxylic acid provides a point for further chemical modification or can be used to alter surface charge and hydrophilicity.

-

Corrosion Inhibition: Molecules containing thiadiazole and sulfur atoms are known to be effective corrosion inhibitors for metals, as they can adsorb onto the metal surface and form a protective film.

Conclusion

This compound is a molecule with a rich chemical functionality that lends itself to a variety of scientific applications. A thorough understanding of its core physicochemical properties—solubility, acidity, and spectroscopic profile—is the foundation for its rational use in research and development. The methodologies presented herein provide a validated framework for the characterization of this and similar compounds, ensuring data integrity and reproducibility.

References

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020-06-19). ACS Omega. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. LSU Department of Chemistry. Available from: [Link]

-

SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023-05-04). Defense Technical Information Center. Available from: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). National Institute of Environmental Health Sciences. Available from: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]

-

Development of Methods for the Determination of pKa Values. National Institutes of Health. Available from: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. National Institutes of Health. Available from: [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available from: [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. Available from: [Link]

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. Available from: [Link]

-

5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol. PubChem. Available from: [Link]

-

Titanium dioxide. Wikipedia. Available from: [Link]

- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. Google Patents.

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 2. jocpr.com [jocpr.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YLTHIO)PROPIONIC ACID(57658-21-6) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid (CAS: 57658-21-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid (MTTPA), a heterocyclic compound distinguished by its 1,3,4-thiadiazole core. This molecule, bearing the CAS Number 57658-21-6, integrates multiple functional groups—a carboxylic acid, a thioether linkage, and a mercapto group—that impart significant chemical reactivity and a predisposition for surface interactions. While the broader class of thiadiazole derivatives is recognized for a wide spectrum of biological activities and material science applications, this guide focuses on the specific synthesis, characterization, and validated applications of MTTPA, with a particular emphasis on its role as a highly effective corrosion inhibitor. We will explore the causal mechanisms behind its protective action on metal surfaces and provide detailed, field-proven protocols for its synthesis and performance evaluation.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and versatile functionalization capabilities.[1] The presence of the sulfur atom and two nitrogen atoms creates a system rich in electrons, making it an excellent platform for developing molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

In materials science, the heteroatoms (N, S) in the thiadiazole ring act as potent coordination sites.[4][5] This allows derivatives to readily adsorb onto metal surfaces, forming protective films. This characteristic is the foundation for their extensive use as corrosion inhibitors in various industrial applications.[4][6] The molecule at the center of this guide, this compound (MTTPA), is a prime example of a thiadiazole designed for high-performance surface applications.

Physicochemical Properties and Characterization of MTTPA

Understanding the fundamental properties of MTTPA is critical for its application. The molecule's structure combines the surface-active thiadiazole core with a flexible propanoic acid chain, creating an amphiphilic character that drives its self-assembly and surface adsorption behavior.

Table 1: Physicochemical Properties of MTTPA

| Property | Value | Source |

| CAS Number | 57658-21-6 | [7][8] |

| Molecular Formula | C5H6N2O2S3 | [8][9] |

| Molecular Weight | 222.31 g/mol | [9] |

| Physical Appearance | Powder | [10] |

| Density | 1.76 g/cm³ | [9] |

| Boiling Point | 400.6°C at 760 mmHg | [9] |

| Flash Point | 196.1°C | [9] |

| InChI Key | GJIWVACHHXLDQV-UHFFFAOYSA-N | [8] |

Synthesis and Purification

The synthesis of MTTPA is achieved through a nucleophilic substitution reaction on a precursor molecule, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), also known as Bismuththiol.[9] The choice of an alkaline medium is a critical experimental parameter; it facilitates the deprotonation of the thiol group on DMTD, forming a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon in 3-bromopropanoic acid, leading to the formation of the thioether bond and yielding the final product.

Detailed Synthesis Protocol

This protocol describes a robust and scalable method for synthesizing MTTPA. The procedure is designed to be self-validating by including in-process checks and final product characterization steps.

Materials:

-

2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

-

3-Bromopropanoic acid

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)[2][11]

-

Ethanol or Dimethylformamide (DMF)[2]

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Magnetic stirrer, heating mantle, round-bottom flask, condenser

-

Filtration apparatus (Büchner funnel)

-

pH paper or meter

Workflow Diagram:

Caption: Synthesis workflow for MTTPA.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 1.0 equivalent of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) and 2.0 equivalents of sodium hydroxide in ethanol. Stir until a clear solution is obtained. The alkaline conditions are necessary to generate the thiolate nucleophile.[11]

-

Reagent Addition: Slowly add 1.0 equivalent of 3-bromopropanoic acid to the solution. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (DMTD) indicates reaction completion.

-

Isolation: After cooling the reaction mixture to room temperature, slowly add dilute hydrochloric acid until the pH of the solution is approximately 2-3. This step protonates the carboxylate and the remaining thiol group, causing the product to precipitate out of the solution.[11]

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold distilled water to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

-

Validation: Confirm the identity and purity of the final product using techniques such as FT-IR, ¹H-NMR, and melting point determination.

Core Application: Corrosion Inhibition

Thiadiazole derivatives are well-documented as superior corrosion inhibitors for various metals, particularly in acidic environments.[4][5][6] Their effectiveness stems from the presence of sulfur and nitrogen heteroatoms, which serve as active centers for adsorption onto the metal surface.[4][5]

Mechanism of Action

The corrosion inhibition mechanism of MTTPA is a multi-faceted process involving adsorption and the formation of a protective barrier film.

-

Adsorption: The MTTPA molecule adsorbs onto the metal surface (e.g., mild steel, copper) through a combination of physisorption and chemisorption.

-

Physisorption: Occurs via electrostatic interactions between the charged metal surface and the protonated heteroatoms of the MTTPA molecule.

-

Chemisorption: Involves the sharing of lone pair electrons from the sulfur and nitrogen atoms with the vacant d-orbitals of the metal atoms, forming strong coordinate bonds.[12] This chemical bond is the dominant contributor to the stability of the protective film.[12]

-

-

Film Formation: Once adsorbed, the molecules orient themselves on the surface. The propanoic acid tails can interact with each other, creating a dense, hydrophobic barrier. This film effectively isolates the metal from the corrosive agents (e.g., H⁺, Cl⁻) in the environment, thereby blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[4][5] Thiadiazole derivatives have been shown to be mixed-type inhibitors, meaning they suppress both reaction types.[4]

Mechanism Diagram:

Caption: Adsorption mechanism of MTTPA on a metal surface.

Experimental Evaluation: Potentiodynamic Polarization

Potentiodynamic polarization is a standard electrochemical technique used to determine the corrosion rate of a material and evaluate the effectiveness of an inhibitor.[13][14][15] The test involves scanning the potential of a working electrode (the metal sample) and measuring the resulting current.[15][16]

Protocol for Potentiodynamic Polarization Testing:

Equipment:

-

Potentiostat

-

Working Electrode (WE): Metal sample (e.g., mild steel coupon)

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl[15][16]

-

Counter Electrode (CE): Platinum or graphite rod[16]

-

Corrosive Medium: e.g., 1 M HCl solution

-

MTTPA inhibitor solution at various concentrations

Procedure:

-

Preparation: Polish the working electrode surface to a mirror finish, typically with silicon carbide paper, then degrease with acetone and rinse with distilled water.[17]

-

Cell Assembly: Assemble the three-electrode cell. Immerse the electrodes in the corrosive medium (blank solution). The working electrode should be placed centrally.[16]

-

OCP Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes). This potential is the corrosion potential (Ecorr).[15]

-

Blank Measurement: Perform a potentiodynamic scan for the blank solution. The scan typically ranges from -250 mV to +250 mV relative to Ecorr at a slow scan rate (e.g., 0.5-1.0 mV/s).[17]

-

Inhibitor Measurement: Add a specific concentration of MTTPA to the cell. Allow the OCP to stabilize again.

-

Repeat Scan: Perform the potentiodynamic scan under the same conditions as the blank.

-

Data Analysis: Repeat steps 5-6 for a range of inhibitor concentrations. Plot the resulting potential vs. log(current density) curves (Tafel plots).

-

Calculate Inhibition Efficiency (IE%): Extract the corrosion current density (icorr) from the Tafel plots for both the blank (icorr(blank)) and inhibited (icorr(inh)) solutions. Calculate IE% using the following formula:

-

IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

-

Table 2: Representative Corrosion Inhibition Data

| Inhibitor Conc. (ppm) | Corrosion Current (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |

| 0 (Blank) | 1250 | - |

| 50 | 210 | 83.2% |

| 100 | 115 | 90.8% |

| 200 | 65 | 94.8% |

| 400 | 40 | 96.8% |

| (Note: Data is illustrative, based on typical performance of thiadiazole inhibitors).[5][12] |

Safety and Handling

As a laboratory chemical, MTTPA should be handled with standard precautions.

-

Signal Word: Warning[8]

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

Conclusion and Future Outlook

This compound is a highly functionalized molecule with significant utility, particularly as a corrosion inhibitor. Its efficacy is rooted in the strong adsorptive properties of the thiadiazole ring, which forms a robust protective film on metal surfaces. The synthetic route is straightforward, allowing for accessible production for research and industrial purposes.

Future research directions may include the derivatization of the carboxylic acid group to create novel polymers or linkers for drug delivery systems. Its metal-chelating properties also suggest potential applications in environmental remediation for heavy metal sequestration or in the development of novel catalysts.[18] The continued exploration of MTTPA and its analogues promises to unlock further applications across diverse scientific fields.

References

-

Recent progresses in thiadiazole derivatives as corrosion inhibitors in hydrochloric acid solution. (2023). ResearchGate. Available at: [Link]

-

Theoretical evaluation of corrosion inhibition performance of six thiadiazole derivatives. (n.d.). ScienceDirect. Available at: [Link]

-

Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. (2015). Journal of Materials and Environmental Science. Available at: [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2016). Molecules. Available at: [Link]

-

Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. (2020). Archive.uz. Available at: [Link]

-

CORROSION INHIBITION EFFECT OF THIADIAZOLE DERIVATIVES ON COPPER PLATE IMMERSED IN O/W EMULSION. (2022). Journal of Petrochemical Universities. Available at: [Link]

-

Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. (2022). Molecules. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of new 2,5-disubstituted-1,3,4-thiadiazole derivatives. (2015). ResearchGate. Available at: [Link]

- Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5... (2021). Google Patents.

-

Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2020). ASTM International. Available at: [Link]

-

Potentiodynamic. (n.d.). Corrosionpedia. Available at: [Link]

-

Potentiodynamic Corrosion Testing. (2016). Journal of Visualized Experiments. Available at: [Link]

-

Potentiodynamic Corrosion Testing. (2016). National Center for Biotechnology Information. Available at: [Link]

-

Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM. Available at: [Link]

-

3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]propanoic acid. (n.d.). GlobalChemMall. Available at: [Link]

-

3-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YLTHIO)PROPIONIC ACID. (n.d.). LookChem. Available at: [Link]

-

Ammonium hydroxide. (n.d.). CAS Common Chemistry. Available at: [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2016). ResearchGate. Available at: [Link]

-

This compound, 98% Purity. (n.d.). AKos. Available at: [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2017). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2015). Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. (2019). ResearchGate. Available at: [Link]

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). MDPI. Available at: [Link]

-

Article - Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. (n.d.). Digital Repository of University of Tabriz. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 57658-21-6 3-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YLTHIO)PROPIONIC ACID [chemsigma.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. m.globalchemmall.com [m.globalchemmall.com]

- 10. No results for search term "10-009891" | CymitQuimica [cymitquimica.com]

- 11. 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)|High-Purity Reagent [benchchem.com]

- 12. sylzyhg.com [sylzyhg.com]

- 13. store.astm.org [store.astm.org]

- 14. corrosionpedia.com [corrosionpedia.com]

- 15. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. farsi.msrpco.com [farsi.msrpco.com]

- 18. chemimpex.com [chemimpex.com]

A-Z Guide to Solubility Analysis of Thiadiazole Carboxylic Acid Derivatives in Drug Discovery

Abstract

The thiadiazole nucleus is a vital pharmacophore in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] However, the therapeutic potential of these compounds, particularly carboxylic acid derivatives, is often hampered by poor aqueous solubility. This limitation can lead to low bioavailability, variable efficacy, and challenges in formulation development.[6] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting robust solubility studies of thiadiazole carboxylic acid derivatives. We delve into the fundamental principles governing solubility, present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment, and offer expert insights into data interpretation and troubleshooting. The focus is on the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data, thereby accelerating the hit-to-lead and lead optimization phases of drug discovery.

The Indispensable Role of Solubility in Drug Development

Aqueous solubility is a critical physicochemical parameter that dictates the ultimate success of a drug candidate.[7] A compound must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation and reach its therapeutic target.[6] Poor solubility is a primary contributor to:

-

Low and Erratic Bioavailability: Insufficient dissolution leads to inadequate absorption, rendering the drug ineffective.[6][8]

-

Inaccurate Bioassay Results: Compound precipitation in in-vitro assays can lead to underestimated potency and misleading structure-activity relationships (SAR).[9]

-

Formulation Hurdles: Developing a viable dosage form for a poorly soluble compound is resource-intensive and can cause significant delays.

For thiadiazole carboxylic acid derivatives, the ionizable nature of the carboxylic acid group adds a layer of complexity, making pH-dependent solubility a key area of investigation. Understanding and optimizing solubility from the earliest stages of discovery is not just a recommendation; it is a prerequisite for success.

Theoretical Cornerstone: pH, pKa, and the Henderson-Hasselbalch Equation

The solubility of an ionizable compound like a thiadiazole carboxylic acid is intrinsically linked to its ionization state in solution, which is governed by the solution's pH and the compound's acid dissociation constant (pKa).

The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized (deprotonated carboxylate, -COO⁻) and non-ionized (protonated carboxylic acid, -COOH) forms.[10][11] This equilibrium is described by the Henderson-Hasselbalch equation :[12][13][14]

pH = pKa + log([A⁻]/[HA])

Where:

-

[A⁻] is the concentration of the ionized form (the conjugate base).

-

[HA] is the concentration of the non-ionized form (the weak acid).

Causality in Action:

-

When pH < pKa: The environment is more acidic than the compound's pKa. The equilibrium shifts to the left, favoring the protonated, non-ionized (HA) form. This form is generally less polar and thus less soluble in aqueous media.

-

When pH > pKa: The environment is more basic. The equilibrium shifts to the right, favoring the deprotonated, ionized (A⁻) form. This charged species is more polar and exhibits higher aqueous solubility .[15]

Therefore, determining the pKa is a critical preliminary step. Techniques such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis are commonly employed for this purpose.[16] This knowledge allows for the rational design of solubility experiments at physiologically relevant pH values.

Caption: pH-dependent equilibrium of a thiadiazole carboxylic acid.

Experimental Design: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is assessed using two distinct but complementary approaches: kinetic and thermodynamic.[16]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock (typically DMSO), begins to precipitate in an aqueous buffer.[17][18] This method is high-throughput and mimics the conditions of many in-vitro biological assays where DMSO stock solutions are used.[17] However, it often overestimates true solubility because it can generate supersaturated solutions or amorphous precipitates, which are more soluble than the stable crystalline form.[16][19]

-

Thermodynamic Solubility: Defines the true equilibrium concentration of a compound in a saturated solution after an extended incubation period with an excess of the solid material.[16][20] This "gold standard" measurement is more time-consuming but provides the most accurate and relevant data for predicting in-vivo dissolution and for formulation development.[20][21]

The choice of assay depends on the stage of discovery. Kinetic assays are ideal for screening large numbers of compounds early on, while thermodynamic assays are crucial for characterizing promising lead candidates.[17][21]

Core Methodologies: Protocols for Robust Solubility Assessment

The following protocols are designed to be self-validating by incorporating critical control steps and clear endpoints.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility.[20] It measures the equilibrium solubility of the most stable crystalline form of the compound.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Protocol:

-

Preparation:

-

Why: To ensure accuracy, prepare buffers (e.g., Phosphate Buffered Saline pH 7.4, Simulated Gastric Fluid (SGF) pH 1.2, Fasted-State Simulated Intestinal Fluid (FaSSIF) pH 6.5) meticulously.[22][23][24] The use of biorelevant media like SGF and FaSSIF can provide more predictive insights into in-vivo behavior.[22][25][26]

-

How: Add an excess of the solid thiadiazole derivative (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the chosen buffer. It is crucial to have undissolved solid present throughout the experiment to ensure saturation.[20]

-

-

Equilibration:

-

Why: The system must reach thermodynamic equilibrium between the solid and dissolved states. Insufficient time leads to an underestimation of solubility.

-

How: Tightly cap the vials and place them in an orbital shaker or rotator set at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours.[21][27] The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not change.[20]

-

-

Phase Separation:

-

Why: Complete removal of all undissolved particles is critical to avoid artificially inflating the measured concentration.

-

How: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant and filter it through a low-binding 0.22 or 0.45 µm syringe filter (e.g., PVDF) into a clean vial for analysis.[28]

-

-

Quantification:

-

Why: An accurate and validated analytical method is required to determine the compound concentration in the filtrate. HPLC-UV is the most common and reliable technique.[7]

-

How: Analyze the filtered supernatant using a validated HPLC-UV method.[28][29] Prepare a standard curve of the compound in the same buffer (or a mixture of buffer and organic solvent to ensure dissolution) to calculate the concentration accurately.[28]

-

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is designed for speed and is suitable for early discovery screening.[17][30] It typically uses a 96-well plate format.

Experimental Workflow:

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Detailed Step-by-Step Protocol:

-

Plate Preparation:

-

Why: Using a standardized DMSO stock allows for high-throughput, automated additions.

-

How: In a 96-well plate, add a small volume (e.g., 1-2 µL) of a high-concentration DMSO stock solution (e.g., 10 mM) of the thiadiazole derivative to a larger volume (e.g., 100-200 µL) of the aqueous buffer (e.g., PBS pH 7.4).[17] This rapid change in solvent polarity induces precipitation for poorly soluble compounds.

-

-

Incubation:

-

Detection & Quantification:

-

Why: A rapid detection method is needed to maintain high throughput.

-

How: There are several common detection methods:

-

Nephelometry: Measures the amount of light scattered by undissolved particles. The concentration at which light scattering increases significantly above background is the kinetic solubility limit.[17]

-

Direct UV Quantification: The plate is filtered (using a filter plate) or centrifuged to pellet the precipitate. The concentration of the compound remaining in the supernatant is then measured by a UV plate reader.[17]

-

LC-MS/MS Analysis: For highest accuracy, the supernatant can be analyzed by LC-MS/MS.[21][31]

-

-

Data Presentation and Interpretation

Organizing solubility data in a clear, comparative format is essential for decision-making.

Table 1: Comparative Solubility Data for Novel Thiadiazole Carboxylic Acid Derivatives

| Compound ID | pKa | Thermodynamic Solubility (pH 7.4, µg/mL) | Kinetic Solubility (pH 7.4, µg/mL) | Solubility in FaSSIF (pH 6.5, µg/mL) |

| THZ-001 | 4.2 | 5 ± 1 | 45 ± 5 | 2 ± 0.5 |

| THZ-002 | 4.5 | 25 ± 3 | 110 ± 12 | 12 ± 2 |

| THZ-003 | 3.9 | < 1 | 15 ± 4 | < 0.5 |

| Control Drug | 4.0 | 50 ± 5 | 150 ± 20 | 22 ± 3 |

Interpretation Insights:

-

Kinetic vs. Thermodynamic Gap: As expected, the kinetic solubility values are consistently higher than the thermodynamic values, highlighting the risk of relying solely on kinetic data for lead optimization.[19] A large difference can indicate a high propensity for the compound to exist in a supersaturated state or form a less stable amorphous solid.

-

pH-Dependent Effects: The lower solubility in FaSSIF (pH 6.5) compared to PBS (pH 7.4) is consistent with the Henderson-Hasselbalch principle. Since pH 6.5 is closer to the pKa of these acids, a larger fraction of the compound exists in the less soluble, non-ionized form.

-

Structure-Solubility Relationships: THZ-002 shows a marked improvement in solubility over THZ-001 and the nearly insoluble THZ-003. This data is critical for guiding the medicinal chemistry team in modifying the chemical scaffold to enhance solubility. Even minor structural modifications can significantly impact solubility.[32][33]

Conclusion and Forward Look

The systematic study of aqueous solubility is a non-negotiable component of modern drug discovery. For promising scaffolds like thiadiazole carboxylic acid derivatives, a deep understanding of both thermodynamic and kinetic solubility across a range of physiologically relevant conditions is paramount. By employing the robust, validated protocols detailed in this guide, research teams can generate high-quality, reliable data. This enables the early identification and mitigation of solubility liabilities, ensuring that only compounds with the most promising biopharmaceutical properties advance toward clinical development, ultimately saving time, reducing costs, and increasing the probability of success.

References

- Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 334-342.

-

Avdeef, A. (2007). The Rise of pH-Metric pKa and Solubility. In-Silico and In-Vitro ADME and PK. [Link]

-

Bergström, C. A. S. (2015). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 10(10), 1105-1119. [Link]

-

United States Pharmacopeia. (2021). General Chapter <1236> Solubility. USP-NF. [Link]

-

Khadra, I., et al. (2021). Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. ACS Biomaterials Science & Engineering, 7(11), 5326–5338. [Link]

-

Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-20896. [Link]

-

Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-20896. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical Chemistry, 72(8), 1781-1787. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Link]

-

Genco, A., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3543. [Link]

-

Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

-

Volkova, T. V., et al. (2016). Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. Journal of Pharmaceutical and Biomedical Analysis, 125, 27-36. [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Wikipedia. [Link]

-

Biorelevant.com. (n.d.). Biorelevant Media Simulate Fasted And Fed Gut Fluids. Biorelevant.com. [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

-

Gürsoy, A., & Karaca, G. (2004). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 9(7), 514-521. [Link]

-

Klein, S. (2005). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Dissolution Technologies. [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

-

Biorelevant.com. (n.d.). How Biorelevant Testing Can Help Oral Drug Development. Biorelevant.com. [Link]

-

Llinàs, A., et al. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 47(4), 1545-1554. [Link]

-

Pousis, C., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Molecules, 27(12), 3863. [Link]

-

Al-Abaye, F. (2022). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

-

ResearchGate. (2023). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. ResearchGate. [Link]

-

SlideShare. (2021). PH and Solvent Effect on Drug Solubility. SlideShare. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5675-5679. [Link]

-

Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs. Deranged Physiology. [Link]

-

SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlidePlayer. [Link]

-

de Oliveira, A. R. M., et al. (2014). Development of Micellar HPLC-UV Method for Determination of Pharmaceuticals in Water Samples. Journal of the Brazilian Chemical Society, 25(11), 2024-2032. [Link]

-

Interchim. (n.d.). SIF Media (Simulated Intestinal Fluids). Interchim. [Link]

-

ResearchGate. (2023). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

-

Dissolution Technologies. (2003). Dissolution Media Simulating Fasted and Fed States. Dissolution Technologies. [Link]

-

Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]

-

ResearchGate. (2023). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. [Link]

-

Singh, J., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Journal of Visualized Experiments. [Link]

-

Medicosis Perfectionalis. (2024). The Henderson-Hasselbalch Equation and pKa. YouTube. [Link]

-

Lecturio. (2019). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). YouTube. [Link]

-

ResearchGate. (2023). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. [Link]

-

MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

Sources

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. mdpi.com [mdpi.com]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. solvescientific.com.au [solvescientific.com.au]

- 10. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 13. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 14. m.youtube.com [m.youtube.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. ovid.com [ovid.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. enamine.net [enamine.net]

- 22. biorelevant.com [biorelevant.com]

- 23. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 24. interchim.fr [interchim.fr]

- 25. pubs.acs.org [pubs.acs.org]

- 26. dissolutiontech.com [dissolutiontech.com]

- 27. downloads.regulations.gov [downloads.regulations.gov]

- 28. researchgate.net [researchgate.net]

- 29. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media [mdpi.com]

- 30. asianpubs.org [asianpubs.org]

- 31. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 32. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

DFT computational studies on the electronic structure of 1,3,4-thiadiazole compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Unlocking the Electronic Landscape of 1,3,4-Thiadiazoles: A DFT Computational Guide

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] These five-membered heterocyclic rings, containing two nitrogen atoms and one sulfur atom, are integral to drugs with activities ranging from antimicrobial and anticancer to anti-inflammatory and anticonvulsant.[2][3][4] The biological prowess of these molecules is intrinsically linked to their electronic structure—the spatial arrangement of electrons and their energies. Understanding this electronic landscape is paramount for the rational design of novel, more effective therapeutic agents.

Density Functional Theory (DFT) has emerged as a powerful and widely adopted quantum mechanical calculation tool to probe the structures, properties, and reactivity of chemical systems at the atomic level.[5][6] By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate method to predict a molecule's behavior. This guide serves as a technical resource for leveraging DFT to investigate the electronic structure of 1,3,4-thiadiazole compounds, providing both the theoretical underpinnings and a practical workflow for researchers in drug development.

Part 1: The Theoretical Bedrock - Why DFT?

At its core, DFT is built upon the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density. This is a conceptual leap from traditional wavefunction-based methods, providing a more computationally tractable approach. In practice, the Kohn-Sham formulation of DFT is used, which approximates the behavior of the interacting electrons as a system of non-interacting electrons moving in an effective potential.

The critical component of this effective potential is the exchange-correlation functional . This term accounts for the complex quantum mechanical effects of electron exchange and correlation. The choice of functional is the most crucial decision in a DFT calculation, as it dictates the accuracy of the results. For heterocyclic systems like 1,3,4-thiadiazoles, hybrid functionals are often the preferred choice.

Another key choice is the basis set , which is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy at an increased computational cost.

Table 1: Common Functionals and Basis Sets for 1,3,4-Thiadiazole Studies

| Functional/Basis Set | Rationale for Use | Common Applications |

| B3LYP | A hybrid functional that balances accuracy and computational cost effectively. It is widely benchmarked and has a long track record of success for organic molecules.[5][7] | Geometry optimization, frequency calculations, and electronic property analysis of 1,3,4-thiadiazole derivatives. |

| M06-2X | A meta-hybrid GGA functional that often provides improved accuracy for non-covalent interactions, which can be important for studying intermolecular forces in drug-receptor binding.[7] | Studies involving hydrogen bonding, stacking interactions, and where a more refined electronic description is needed. |

| 6-31G(d) or 6-31G * | A Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms. It represents a good starting point for qualitative studies.[5] | Initial geometry optimizations and preliminary electronic structure analysis. |

| 6-311++G(d,p) | A triple-zeta basis set that includes diffuse functions on all atoms and polarization functions on all atoms. This provides a much more accurate description of electron distribution, especially for anions and systems with lone pairs.[3][8] | High-accuracy calculations of electronic properties, spectroscopic data (IR, NMR), and reaction mechanisms. |

The causality behind these choices is a trade-off between accuracy and computational resources. For an initial exploration of a new 1,3,4-thiadiazole derivative, a B3LYP/6-31G(d) level of theory provides a reliable and efficient starting point. For publishing-quality results or studies involving subtle electronic effects, a more robust combination like B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p) is recommended.[7][8]

Part 2: A Validated Computational Workflow

The following protocol outlines a self-validating system for conducting DFT studies on 1,3,4-thiadiazole derivatives. Each step includes a verification point to ensure the integrity of the calculation before proceeding.

Experimental Protocol: DFT Calculation Workflow

-

Molecule Construction:

-

Draw the 2D structure of the 1,3,4-thiadiazole derivative in a molecular editor.

-

Convert the 2D structure to a 3D model and perform an initial "clean-up" using molecular mechanics (a faster, less accurate method) to generate a reasonable starting geometry.

-

-

Geometry Optimization:

-

Objective: To find the lowest energy, most stable 3D conformation of the molecule.

-

Method: Submit the initial structure for geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)). The calculation iteratively adjusts bond lengths, angles, and dihedrals to minimize the total energy of the system.

-

Validation: The optimization is successful when the forces on the atoms and the energy change between steps fall below predefined convergence criteria.

-

-

Frequency Calculation:

-

Objective: To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic properties.

-

Method: Perform a frequency calculation on the optimized geometry at the same level of theory.

-

Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

-

-

High-Accuracy Single-Point Energy Calculation (Optional but Recommended):

-

Objective: To obtain more accurate electronic properties.

-

Method: Using the validated optimized geometry, perform a single-point energy calculation with a larger, more robust basis set (e.g., B3LYP/6-311++G(d,p)). This refines the electronic energy without the high cost of re-optimizing with the larger basis set.

-

-

Property Analysis:

-

Objective: To extract meaningful chemical insights from the calculation output.

-

Method: Analyze the output files to obtain data on molecular orbitals (HOMO, LUMO), Mulliken or NBO charges, molecular electrostatic potential (MESP), and other desired properties.

-

Caption: The logical flow from DFT-calculated properties to rational drug design.

Conclusion

DFT computational studies provide an indispensable lens through which to view the electronic world of 1,3,4-thiadiazole compounds. By moving beyond simple structural representations, these methods elucidate the distribution of electrons and energy levels that govern molecular reactivity and biological function. The ability to accurately predict properties like the HOMO-LUMO gap, electrostatic potential, and charge distribution empowers medicinal chemists to make informed decisions, streamlining the design and synthesis of next-generation therapeutics. As computational power continues to grow, the integration of these theoretical techniques into the drug discovery pipeline will only become more critical, accelerating the journey from concept to clinic.

References

- DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. (n.d.). Al-Nahrain Journal of Science.

- synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. (n.d.). SciELO.

-

DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020). ACS Omega. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (n.d.). DergiPark. [Link]

-

New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (n.d.). PMC - NIH. [Link]

-

DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. (2016). Al-Nahrain Journal of Science. [Link]

-

DFT calculation of the electronic properties of fluorene-1, 3, 4-thiadiazole oligomers. (n.d.). Repositorio CIMAV. [Link]

-

DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). (2012). Journal of Kufa for Chemical Sciences. [Link]

-

Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calcul. (n.d.). Scientific & Academic Publishing. [Link]

-

1,3,4-thiadiazole: a privileged scaffold for drug design and development. (2021). PubMed. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). ResearchGate. [Link]

-

Evaluation of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one binary molecules against the SAR. (2024). UNIVERSCI. [Link]

-

Electronic parameters of 1,3,4-thiadiazole systems. (n.d.). ResearchGate. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central. [Link]

-

Spectroscopic, DFT Studies and Electronic Properties of Novel Functionalized bis‒1,3,4-thiadiazoles. (2018). ResearchGate. [Link]

-

A COMPUTATIONAL STUDY OF SUBSTITUENT EFFECT 1, 3, 4-THIADIAZOLE ON CORROSION INHIBITION. (2023). ResearchGate. [Link]

-

New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. (n.d.). Taylor & Francis Online. [Link]

-

Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. (n.d.). RSC Publishing. [Link]

-

A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives. (2020). ResearchGate. [Link]

-

Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. (2024). ResearchGate. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]

-

Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. (2023). ResearchGate. [Link]

-

Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. (n.d.). PubMed Central. [Link]

-

Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (n.d.). MDPI. [Link]

-

Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. (n.d.). Organic Letters - ACS Publications. [Link]

-

A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses. (2023). ResearchGate. [Link]

Sources

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science [anjs.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.br [scielo.br]

Review of 1,3,4-thiadiazole chemistry and biological activities

An In-Depth Technical Guide to the Chemistry and Biological Activities of 1,3,4-Thiadiazole

Abstract

The 1,3,4-thiadiazole is a five-membered heterocyclic scaffold that has garnered immense interest from the scientific community, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] This is a specific isomer of thiadiazole that has been extensively researched for its pharmaceutical importance and wide-ranging biological activities.[3] Its unique structural properties, including a stable aromatic ring and the presence of a hydrogen-binding domain (–N=C–S–), contribute to its versatile pharmacological profile.[4][5] This guide provides a comprehensive overview of the fundamental chemistry of the 1,3,4-thiadiazole nucleus, including its structure, reactivity, and key synthetic strategies. Furthermore, it delves into the broad spectrum of biological activities exhibited by its derivatives, such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects, supported by mechanistic insights and field-proven experimental protocols.[6]

The 1,3,4-Thiadiazole Core: Structure and Physicochemical Properties

Introduction to the Heterocycle

First synthesized by Emil Fischer in 1882, the 1,3,4-thiadiazole ring is a planar, aromatic heterocycle composed of two carbon atoms, two nitrogen atoms, and one sulfur atom.[7] The arrangement of these heteroatoms makes the ring electron-deficient, a key feature governing its chemical behavior.[7] The stability and low toxicity of the 1,3,4-thiadiazole ring in biological systems have made it a "privileged scaffold" in drug design.[4][5] Several commercial drugs, including the carbonic anhydrase inhibitor Acetazolamide, the diuretic Methazolamide, and the antibiotic Cefazolin, feature this core structure, highlighting its therapeutic relevance.[5][8]

Reactivity Profile

The chemical reactivity of 1,3,4-thiadiazole is dictated by the electron-withdrawing nature of the nitrogen and sulfur atoms.[7]

-

Ring Carbon Atoms (C2 and C5): These positions are electron-deficient, rendering them largely unreactive towards electrophilic substitution. However, they are highly susceptible to nucleophilic attack, facilitating the displacement of leaving groups at these positions.[6][7]

-

Ring Nitrogen Atoms (N3 and N4): The pyridine-like nitrogen atoms are the preferred sites for electrophilic attack, readily undergoing reactions like N-alkylation or N-acylation to form thiadiazolium salts.[7][9]

-

Ring Sulfur Atom (S1): The sulfur atom has the highest calculated charge, making it a favorable site for attack by soft nucleophiles.[7]

-

Ring Stability: The 1,3,4-thiadiazole ring is generally stable in aqueous acidic media but can undergo ring cleavage under strongly basic conditions.[7]

Spectroscopic Signatures

In the ¹H NMR spectrum of the parent 1,3,4-thiadiazole, the equivalent protons at the C2 and C5 positions exhibit a significant downfield shift to approximately 9.12 ppm, a consequence of the electron-deficient nature of the ring.[7] In the ¹³C NMR spectrum, the C2 and C5 carbons resonate at around 153.1 ppm.[7] For substituted derivatives, characteristic peaks for the two carbons of the 1,3,4-thiadiazole ring typically appear in the range of 158-165 ppm.[5]

Synthetic Strategies for the 1,3,4-Thiadiazole Ring System

The construction of the 1,3,4-thiadiazole core can be achieved through several reliable synthetic routes, most of which involve the cyclization of open-chain precursors containing the requisite N-N-C-S linkage.

Overview of Key Synthetic Pathways

The most prevalent methods for synthesizing the 1,3,4-thiadiazole ring start from thiosemicarbazides, acylhydrazines, or dithiocarbazates. These precursors undergo cyclization reactions, often promoted by dehydration or oxidation, to form the stable aromatic ring.

Caption: Major synthetic routes to the 1,3,4-thiadiazole scaffold.

Synthesis from Thiosemicarbazide Precursors

The cyclization of thiosemicarbazides or their derivatives is one of the most efficient and widely used methods for preparing 2-amino- or 2,5-disubstituted-1,3,4-thiadiazoles.[8][10] The reaction typically involves treating a thiosemicarbazide with a carboxylic acid (or its derivative, like an acid chloride or anhydride) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or polyphosphoric acid (PPA).[1][2][11] The proposed mechanism begins with a nucleophilic attack from the nitrogen of the thiosemicarbazide onto the carbonyl carbon of the acid, followed by intramolecular cyclization and dehydration to yield the aromatic heterocycle.[8]

Synthesis from Acylhydrazine Derivatives

Acylhydrazines are versatile starting materials that can be converted to 1,3,4-thiadiazoles by reacting them with a source of thiocarbonyl, such as carbon disulfide (CS₂) or an isothiocyanate.[6][8] This reaction usually proceeds in two steps: first, the formation of an intermediate dithiocarbazate or thiosemicarbazide, which is then cyclized.[8] One-pot syntheses have also been developed, offering a more streamlined approach.[6]

Alternative Routes: Ring Transformations

Another effective method involves the conversion of a pre-existing heterocyclic ring. Specifically, 2,5-disubstituted 1,3,4-oxadiazoles can be transformed into their corresponding 1,3,4-thiadiazole analogs by treatment with a thionating agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[6][9] This reaction directly replaces the oxygen atom of the oxadiazole ring with a sulfur atom.

A Spectrum of Biological Activities

The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine and is considered a privileged structure in medicinal chemistry due to its ability to engage in crucial hydrogen bonding interactions and its overall metabolic stability.[4][5]

Summary of Biological Activities

Derivatives of 1,3,4-thiadiazole have been reported to exhibit a remarkably broad range of pharmacological effects. The table below summarizes the most significant activities.

| Biological Activity | Description and Examples | Key References |

| Antimicrobial | Broad-spectrum activity against various bacteria and fungi. The –N=C–S– moiety is crucial for this activity. | [3][6][8] |

| Anticancer | Activity against numerous cancer cell lines. Mechanisms include inhibition of key enzymes like carbonic anhydrase and receptor tyrosine kinases (e.g., VEGFR-2). | [1][6][12] |

| Anti-inflammatory | Demonstrated ability to reduce inflammation, often linked to the inhibition of enzymes like cyclooxygenase (COX). | [3][6] |

| Anticonvulsant | Effective in preclinical models of epilepsy, with some compounds showing protection against seizures. | [6][10] |

| Antitubercular | Potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains. | [5][6] |

| Carbonic Anhydrase Inhibition | A well-established activity, with drugs like Acetazolamide used to treat glaucoma and altitude sickness. | [5][12] |

| Antiviral | Activity reported against various viruses, including hepatitis B. | [1][12] |

| Antioxidant | Ability to scavenge free radicals and reduce oxidative stress. | [6][12] |

Anticancer Activity: Targeting VEGFR-2 Signaling

A significant number of 1,3,4-thiadiazole derivatives have been developed as potent anticancer agents. One of the key mechanisms is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in tumor angiogenesis (the formation of new blood vessels that supply tumors).[12] By binding to the ATP-binding site of VEGFR-2, these inhibitors block the downstream signaling cascade, thereby preventing endothelial cell proliferation and migration, ultimately starving the tumor of essential nutrients.[12]

Caption: Inhibition of the VEGFR-2 signaling pathway by 1,3,4-thiadiazole derivatives.

Field-Proven Methodologies: A Practical Guide

To provide actionable insights for laboratory professionals, this section details a representative protocol for the synthesis of a 2-amino-5-aryl-1,3,4-thiadiazole, a common and valuable intermediate.

Experimental Protocol: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

This protocol describes the acid-catalyzed cyclization of 4-chlorobenzoic acid with thiosemicarbazide.

Materials and Reagents:

-

4-Chlorobenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (for recrystallization)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

Workflow Diagram

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bu.edu.eg [bu.edu.eg]

- 12. researchgate.net [researchgate.net]

Electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole

An In-Depth Technical Guide to the Electrochemical Behavior of 2-Amino-5-mercapto-1,3,4-thiadiazole

Abstract